molecular formula C27H27N3O6 B11125642 N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11125642
M. Wt: 489.5 g/mol
InChI Key: UUMIJBDPIAZOIU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Etherification: The ethoxyphenyl and methoxyphenoxy groups are introduced through etherification reactions, typically using corresponding phenols and alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold for the development of new materials and catalysts.

Biology

Biologically, compounds with quinoxaline cores have shown various activities, including antimicrobial, antiviral, and anticancer properties. This specific compound could be investigated for similar biological activities.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Quinoxaline derivatives are known for their therapeutic potential, and this compound could be a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through its quinoxaline core and functional groups. These interactions could modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its unique combination of functional groups and the presence of a tetrahydroquinoxaline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C27H27N3O6/c1-3-35-22-13-7-5-11-19(22)28-25(31)16-21-27(33)29-18-10-4-6-12-20(18)30(21)26(32)17-36-24-15-9-8-14-23(24)34-2/h4-15,21H,3,16-17H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

UUMIJBDPIAZOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC

Origin of Product

United States

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